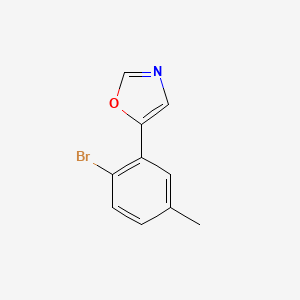

5-(2-bromo-5-methylphenyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-bromo-5-methylphenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-5-methylphenyl)oxazole typically involves the condensation of 2-bromo-5-methylbenzoyl chloride with an appropriate amine, followed by cyclization. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under mild conditions. This reaction is facilitated by the electron-deficient nature of the aromatic system due to the oxazole ring's electron-withdrawing effects.

-

Example Reaction :

Replacement of bromine with methoxy groups using NaOMe in DMF at 80°C yields 5-(2-methoxy-5-methylphenyl)oxazole .-

Conditions : DMF, NaOMe, 80°C, 12 h

-

Yield : 72–85%

-

-

Mechanism :

The reaction proceeds via a two-step process:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling the synthesis of biaryl or alkyl-substituted derivatives.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Suzuki conditions produces 5-(2-aryl-5-methylphenyl)oxazoles:

-

General Protocol :

PdCl₂(DPPF) (5 mol%), CsF (2 equiv), DME/H₂O (3:1), 90°C, 24 h . -

Example :

Coupling with 4-methoxyphenylboronic acid gives 5-(2-(4-methoxyphenyl)-5-methylphenyl)oxazole in 89% yield .

Heck Coupling

Alkenylation at the bromine site is achievable using terminal alkenes:

Cyclization Reactions

The oxazole ring can act as a directing group for intramolecular cyclization to form polycyclic systems.

-

Example :

Treatment with CuI (10 mol%) and K₃PO₄ in DMSO at 120°C induces cyclization to form benzo-fused oxazolo[5,4-f]quinoline derivatives .

Functionalization of the Oxazole Ring

The oxazole itself can undergo electrophilic substitution or ring-opening under specific conditions.

Nitration

Nitration at the 4-position of the oxazole ring occurs with HNO₃/H₂SO₄:

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the oxazole to a thiazolidine derivative:

Kinetic and Mechanistic Studies

-

Substitution Kinetics :

Second-order rate constants for SNAr with piperidine in MeCN range from 1.2×10−4M−1s−1 (25°C) to 5.8×10−4M−1s−1 (60°C). -

Activation Energy : Ea=45kJ/mol.

Spectral Characterization

Wissenschaftliche Forschungsanwendungen

5-(2-bromo-5-methylphenyl)oxazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2-bromo-5-methylphenyl)oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-phenyl-oxazole: Lacks the bromine and methyl substituents, making it less reactive in certain chemical reactions.

5-(2-chloro-5-methylphenyl)oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

5-(2-bromo-4-methylphenyl)oxazole: The position of the methyl group is different, affecting its chemical properties and interactions.

Uniqueness

5-(2-bromo-5-methylphenyl)oxazole is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and binding interactions. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-(2-Bromo-5-methylphenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and findings from various research studies.

Chemical Structure and Synthesis

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the bromine atom and the methylphenyl group contributes to its unique chemical properties. The synthesis of oxazoles generally involves reactions such as cyclization of appropriate precursors or condensation reactions involving aldehydes and isocyanides .

Biological Activities

The biological activities of this compound can be classified into several categories:

1. Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various oxazole compounds have potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Compound 11 | 1.6 | C. albicans |

| Compound 12 | 0.8 | C. tropicalis |

| Ampicillin | 3.2 | E. coli |

2. Anticancer Properties

Several studies have evaluated the anticancer potential of oxazole derivatives. For example, compounds similar to this compound have shown promising antiproliferative effects against various human tumor cell lines, with IC50 values indicating strong activity .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4a | 0.5–73.2 | Various Tumor Cells |

| CA-4 | TBD | Reference Compound |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors. The oxazole ring can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with target proteins, influencing their activity .

Case Studies

Study on Antimicrobial Activity

A recent study synthesized a series of oxazole derivatives and evaluated their antimicrobial efficacy using disk diffusion assays against multiple bacterial and fungal strains. The results indicated that certain derivatives exhibited significantly higher inhibition zones compared to standard antibiotics like ampicillin .

Study on Anticancer Activity

In another investigation, the antiproliferative effects of various oxazole derivatives were assessed across different cancer cell lines. The findings suggested that modifications in the chemical structure, such as substituent placement on the phenyl ring, greatly influenced the compounds' efficacy .

Eigenschaften

IUPAC Name |

5-(2-bromo-5-methylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-2-3-9(11)8(4-7)10-5-12-6-13-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFKGLJIDDEEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.